molecular formula C24H17Cl2FN4O2 B12026236 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12026236
M. Wt: 483.3 g/mol
InChI Key: XTRVVIQALGOJFE-XODNFHPESA-N
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Preparation Methods

The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:

The uniqueness of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H17Cl2FN4O2

Molecular Weight

483.3 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-[4-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H17Cl2FN4O2/c25-19-5-2-1-4-16(19)14-33-17-10-8-15(9-11-17)22-12-23(30-29-22)24(32)31-28-13-18-20(26)6-3-7-21(18)27/h1-13H,14H2,(H,29,30)(H,31,32)/b28-13+

InChI Key

XTRVVIQALGOJFE-XODNFHPESA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC=C4Cl)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC=C4Cl)F)Cl

Origin of Product

United States

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